3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds that include three nitrogen atoms in their structure. This specific compound features a dichlorophenyl group, a methylthio group, and an ethoxyphenyl group attached to the triazole ring, which contributes to its unique chemical properties and potential biological activities.
The compound is synthesized through various chemical methods involving specific reagents and conditions. It is often used in research settings due to its potential applications in pharmaceuticals and agricultural chemistry.
This compound can be classified as:
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
The molecular formula of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 351.3 g/mol |
| IUPAC Name | 3-[(2,6-dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine |
| InChI | InChI=1S/C15H12Cl2N4S/c16-12... |
| InChI Key | MSRAVJCDSUGMDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo several chemical reactions:
The mechanism of action for this compound involves its interaction with biological targets that may influence various biochemical pathways. While specific details about its mechanism are still under investigation, compounds in this class are often studied for their potential as inhibitors in various enzymatic processes or as antimicrobial agents.
Research indicates that triazole derivatives may exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cell membranes. This mechanism is critical for their application in treating fungal infections.
The physical properties of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine include:
The chemical properties include:
3-[(2,6-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0